molecular formula C6H4ClNO B038066 4-Chloronicotinaldehyde CAS No. 114077-82-6

4-Chloronicotinaldehyde

Cat. No. B038066
M. Wt: 141.55 g/mol
InChI Key: DYRMBQRXOMOMNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 4-Chloronicotinaldehyde and related compounds involves several key methods. For example, Baylis-Hillman acetates synthesized from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines, showcasing the versatility of chloronicotinaldehydes as precursors (Narender et al., 2006). Additionally, efficient multigram two-step syntheses of chloroalkoxyphenols from 4-hydroxybenzaldehyde highlight methods relevant to the broader family of chloronicotinaldehydes (Zinin et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Chloronicotinaldehyde and its derivatives has been studied through various techniques, including X-ray diffraction (XRD). For instance, the crystal growth and structural analysis of a novel binary organic complex involving chloroaniline and methoxybenzaldehyde provide insights into the intermolecular interactions and crystal packing, which can be analogous to those found in 4-Chloronicotinaldehyde complexes (Sharma et al., 2012).

Chemical Reactions and Properties

4-Chloronicotinaldehyde participates in various chemical reactions, contributing to the synthesis of complex organic molecules. For example, the one-pot synthesis of dihydropyrimidin-2(1H)-ones using chloroacetic acid as a catalyst from aldehydes showcases the reactivity of aldehydic compounds in facilitating multi-component reactions (Yu et al., 2007). Additionally, the synthesis of 4H-thiopyrans through condensation of aromatic aldehydes, malononitrile, carbon disulfide, and primary amines underlines the versatility of aldehydes in synthesizing heterocyclic compounds (Dubey et al., 2017).

Physical Properties Analysis

The physical properties of 4-Chloronicotinaldehyde, such as melting point, boiling point, and solubility, are essential for its application in synthesis and material science. While specific studies on 4-Chloronicotinaldehyde are limited, analogous compounds provide a basis for understanding its behavior. For example, the synthesis and properties of 4-(dibromomethyl)benzenecarbaldehyde offer insights into the physical characteristics of halogenated aldehydes (Gazizov et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Chloronicotinaldehyde, including its reactivity, stability, and interactions with various reagents, are crucial for its applications. The synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation using 1,3-dicarbonyl compounds and urea or thiourea demonstrates the chemical versatility and reactivity of compounds related to 4-Chloronicotinaldehyde (Liu & Wang, 2010).

Scientific Research Applications

1. Synthesis of Conformationally Restricted Analogues of Nicotine

  • Application Summary: 4-Chloronicotinaldehyde is used in the synthesis of conformationally restricted analogues of nicotine. These analogues have emerged as promising drug molecules for selective nicotinic acetylcholine receptor (nAChR)-targeting ligands .
  • Methods of Application: The synthesis of these analogues involves one or more catalytic processes. The approach is systematic and depends on the heteroarene structure .
  • Results: The biological studies carried out on these analogues showed their activity for specific nAChR subunits .

2. Synthesis of Borinic Acid Derivatives

  • Application Summary: 4-Chloronicotinaldehyde could potentially be used in the synthesis of borinic acid derivatives. These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
  • Methods of Application: The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
  • Results: Borinic acids display interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

3. Synthesis of Borinic Acid Derivatives

  • Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these compounds .
  • Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
  • Results: Borinic acids display interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

4. Nanomaterials Synthesis

  • Application Summary: Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these nanomaterials .
  • Methods of Application: The unique features of nanomaterials are highlighted throughout the review. This review describes advances in nanomaterials, specifically fullerenes, carbon nanotubes, graphene, carbon quantum dots, nanodiamonds, carbon nanohorns, nanoporous materials, core–shell nanoparticles, silicene, antimonene, MXenes, 2D MOF nanosheets, boron nitride nanosheets, layered double hydroxides, and metal-based nanomaterials .
  • Results: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

5. Synthesis of Pyridine Derivatives

  • Application Summary: Pyridine derivatives are important in the field of medicinal chemistry due to their presence in a number of therapeutic agents . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these compounds .
  • Methods of Application: The synthesis of pyridine derivatives involves various methods including the Chichibabin synthesis, the Bonnemann cyclization, and the Ciamician-Dennstedt rearrangement .
  • Results: Pyridine derivatives have been found to possess a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

6. Catalytic Reduction of 4-Nitroaniline

  • Application Summary: 4-Chloronicotinaldehyde could potentially be used in the preparation of composite structures for the catalytic reduction of 4-nitroaniline to 4-phenylenediamine .
  • Methods of Application: The preparation of two composite structures Fe3O4/SiO2/Ag nanocubes and SiO2/Ag nanospheres for the catalytic reduction of 4-nitroaniline was developed .
  • Results: It was noted that the as-synthesized Fe3O4/SiO2/Ag nanocubes exhibit high catalytic reduction efficiency of 4-nitroaniline to 4-phenylenediamine .

Safety And Hazards

4-Chloronicotinaldehyde is harmful if swallowed and may cause sensitization by skin contact . It is irritating to the eyes . Therefore, avoid direct contact with skin and eyes when using . When operating, please wear protective gloves and goggles, and ensure that it is carried out under well-ventilated conditions . During storage and handling, relevant safety regulations and operating guidelines should be followed .

properties

IUPAC Name

4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMBQRXOMOMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554984
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronicotinaldehyde

CAS RN

114077-82-6
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinaldehyde
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Synthesis routes and methods I

Procedure details

35.8 ml of n-BuLi (1.6 M in hexane; 57 mmol, 1 eq.) is added to a solution of 7.5 ml of N,N-diisopropylamine in 100 ml of tetrahydrofuran at −60° C. in nitrogen. The mixture is then left under stirring at 0° C. for 45 min before being cooled to −90° C. To this solution, a solution of 6.5 g of 4-chloropyridine (57 mmol, 1 eq.) in 25 ml of tetrahydrofuran is added drop by drop such that the temperature remains between −70 and −60° C. The mixture is left under stirring at −70° C. for 3 hrs. Then, a solution of 5.1 ml of ethylformate (63 mmol, 1.1 eq.) in 10 ml of tetrahydrofuran is added. The mixture is left under stirring for 1 hr at −65/−70° C. and the reaction mixture is then returned to −10° C. and hydrolysed with water. The organic phase is separated and the aqueous phase is extracted 3 times with ethyl acetate. The combined organic phases are dried on Na2SO4 and the solvent is evaporated.
Quantity
35.8 mL
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7.5 mL
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100 mL
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6.5 g
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25 mL
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5.1 mL
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10 mL
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Synthesis routes and methods II

Procedure details

In a flame-dried 3-necked 100 ml r.b. flask fitted with internal thermometer was prepared LDA at -78° using diisopropyl anine (2.8 ml, 19.9 mmol) and 2.5 M n-BuLi (8.32 ml, 20.8 mmol) in dry THF (15 ml). After stirring for 20 min, 4-chloropyridine (2.26 g, 19.9 mmol) in THF (5 ml) was added via a syringe pump at 0.15 ml/min over about 30 min. The mixture was stirred for 1 h, then dry DMF (4.8 ml, 62 mmol) was added via a syringe pump so that the temperature remained at -78°. After complete addition, the mixture was stirred 30 min then allowed to warm to -40° and hydrolyzed with 5% NaHCO3. The mixture was extracted twice with t-butyl methyl ether and washed with 5% NaHCO3, brine, dried (MgSO4), and concentrated. Chromatography (flash silica gel. 1:1 t-butyl methyl ether/hexanes) afforded the title compound as a white solid. (1.55 g, 55%).
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8.32 mL
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2.26 g
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5 mL
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4.8 mL
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15 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Chloropyridine hydrochloride (15 g, 99.9 mmol) is free-based by stirring in 1000 mL 1:1 saturated NaHCO3/ether for 1 h. The layers are allowed to separate, the aqueous layer is extracted with ether (2×175 mL), and the combined organic layer is dried over MgSO4, filtered, and concentrated to an oil. THF (300 mL) is chilled to −70° C. in a dry flask. N-butyllithium (105.1 mL, 168.2 mmol) is added drop-wise, and the mixture is placed in an ice bath. Diisopropylamine (23.6 mL. 168.4 mmol) in THF (50 mL) is added drop-wise, the yellow solution is stirred for 30 min, and the reaction is cooled to −70° C. The free-based 4-chloropyridine oil (9.55 g, 84.1 mmol) is dissolved in THF (50 mL) and added drop-wise to the chilled yellow solution, that turned dark red after the addition. The reaction is stirred at −70° C. for 2 h. Ethyl formate (13.6 mL, 168.3 mmol) in THF (25 mL) is then added drop-wise to the dark solution at −70° C. After 2 hours, the reaction is warmed to −10° C. and quenched with water (450 mL). The layers are allowed to separate, and the aqueous layer is extracted with ether (3×200 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated in vacuo to an oil. The crude material is chromatographed over 320 g slurry-packed silica eluting with 30% EtOAc/hexane to afford 4-chloropyridine-3-carboxaldehyde (C140) an orange oil which solidified under vacuum to an orange solid (21% yield).
Quantity
15 g
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reactant
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NaHCO3 ether
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0 (± 1) mol
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105.1 mL
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23.6 mL
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50 mL
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9.55 g
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50 mL
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13.6 mL
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reactant
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Quantity
25 mL
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solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

To a solution of diisopropylamine (18.2 mL, 0.13 mol) in THF (200 mL, 0.5 M) at −78° C. was added n-butyl lithium (2.5 M in hexane, 52 mL, 0.13 mol) dropwise. After 30 min, 4-chloropyridine from Step A in THF (10 mL) was added and the reaction mixture was stirred at −78° C. for 1 h. To the resulting reddish-brown solution at −78° C. was added N,N-dimethylformamide (12.4 mL, 0.16 mol). The reaction mixture was allowed to warm slowly to room temperature over a 15 h period, and then the reaction was quenched with water (150 mL). The THF was removed in vacuo and the aqueous layer was extracted with isopropyl acetate (3×150 mL). The organic layers were combined, dried over sodium sulfate, filtered and the solvent was removed in vacuo to give the crude product as a brown oil. This residue was purified by silica gel chromatography (using 5% EtOH in EtOAc) to afford 3.97 g of the title intermediate as a yellow solid (Rf=0.6, 28% yield).
Quantity
18.2 mL
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reactant
Reaction Step One
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52 mL
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
10 mL
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Reaction Step Two
Quantity
12.4 mL
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reactant
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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